molecular formula C24H18Cl4N2O B14924957 3,5-bis(3,4-dichlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole

Cat. No.: B14924957
M. Wt: 492.2 g/mol
InChI Key: HGDPSUGQNWLFRH-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its complex structure, which includes multiple aromatic rings and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the dichlorophenyl groups: This step involves the use of 3,4-dichlorobenzaldehyde in a condensation reaction.

    Attachment of the methoxybenzyl group: This can be done through a nucleophilic substitution reaction using 3-methoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dichlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole: Lacks the methoxybenzyl group.

    3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole: Has a different position for the methoxy group.

    3,5-bis(4-chlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole: Lacks one chlorine atom on each phenyl ring.

Uniqueness

3,5-bis(3,4-dichlorophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C24H18Cl4N2O

Molecular Weight

492.2 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-[(3-methoxyphenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C24H18Cl4N2O/c1-14-23(16-6-8-19(25)21(27)11-16)29-30(13-15-4-3-5-18(10-15)31-2)24(14)17-7-9-20(26)22(28)12-17/h3-12H,13H2,1-2H3

InChI Key

HGDPSUGQNWLFRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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